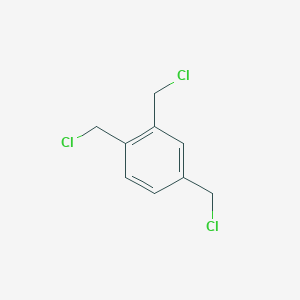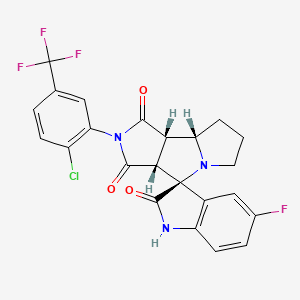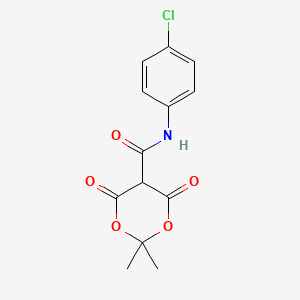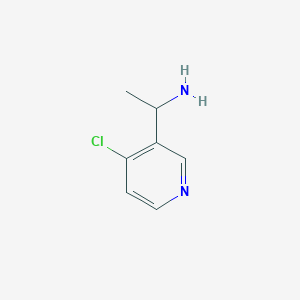
1-(4-Chloropyridin-3-YL)ethanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Chloropyridin-3-YL)ethanamine: is an organic compound with the molecular formula C7H9ClN2 It is a derivative of pyridine, where the pyridine ring is substituted with a chlorine atom at the 4-position and an ethanamine group at the 3-position
准备方法
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of 1-(4-Chloropyridin-3-YL)ethanamine typically begins with 4-chloropyridine as the starting material.
Reaction with Ethylamine: The 4-chloropyridine undergoes a nucleophilic substitution reaction with ethylamine under controlled conditions to form the desired product.
Catalysts and Solvents: Commonly used catalysts include palladium on carbon (Pd/C) and solvents such as ethanol or methanol. The reaction is typically carried out at elevated temperatures (around 80-100°C) to ensure complete conversion.
Industrial Production Methods:
Large-Scale Synthesis: For industrial-scale production, the process is optimized to maximize yield and minimize costs. This often involves continuous flow reactors and automated systems to control reaction parameters precisely.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain high-purity this compound.
化学反应分析
Types of Reactions:
Oxidation: 1-(4-Chloropyridin-3-YL)ethanamine can undergo oxidation reactions to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into various reduced forms, often using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in substitution reactions, where the chlorine atom or the ethanamine group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation Reagents: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction Reagents: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution Reagents: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are used in substitution reactions.
Major Products:
Oxidation Products: Oxidation can yield products like 1-(4-chloropyridin-3-yl)acetaldehyde or 1-(4-chloropyridin-3-yl)acetic acid.
Reduction Products: Reduction typically produces 1-(4-chloropyridin-3-yl)ethanol or other reduced derivatives.
Substitution Products: Substitution reactions can yield a variety of products depending on the nucleophile used, such as 1-(4-methoxypyridin-3-yl)ethanamine.
科学研究应用
Chemistry:
Building Block: 1-(4-Chloropyridin-3-YL)ethanamine is used as a building block in the synthesis of more complex organic molecules.
Catalysis: It serves as a ligand in catalytic reactions, enhancing the efficiency of various chemical transformations.
Biology and Medicine:
Pharmaceuticals: The compound is investigated for its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting neurological disorders.
Biological Studies: It is used in biological studies to understand its interaction with various biomolecules and its potential therapeutic effects.
Industry:
Materials Science: The compound is explored for its use in the development of new materials with specific properties, such as conductivity or fluorescence.
Agrochemicals: It is also studied for its potential use in agrochemicals, particularly as a precursor to insecticides or herbicides.
作用机制
Molecular Targets and Pathways:
Receptor Binding: 1-(4-Chloropyridin-3-YL)ethanamine is known to interact with specific receptors in biological systems, such as nicotinic acetylcholine receptors.
Signal Transduction: Upon binding to its target receptor, the compound can modulate signal transduction pathways, leading to various physiological effects.
Enzyme Inhibition: It may also act as an inhibitor of certain enzymes, affecting metabolic pathways and cellular functions.
相似化合物的比较
4-Chloropyridine: A closely related compound with similar chemical properties but lacking the ethanamine group.
3-Chloropyridine: Another related compound with the chlorine atom at the 3-position instead of the 4-position.
1-(3-Chloropyridin-4-YL)ethanamine: A positional isomer with the chlorine and ethanamine groups swapped.
Uniqueness:
Functional Group Positioning: The unique positioning of the chlorine and ethanamine groups in 1-(4-Chloropyridin-3-YL)ethanamine imparts distinct chemical reactivity and biological activity.
属性
分子式 |
C7H9ClN2 |
|---|---|
分子量 |
156.61 g/mol |
IUPAC 名称 |
1-(4-chloropyridin-3-yl)ethanamine |
InChI |
InChI=1S/C7H9ClN2/c1-5(9)6-4-10-3-2-7(6)8/h2-5H,9H2,1H3 |
InChI 键 |
XDCQXCLPSJSROP-UHFFFAOYSA-N |
规范 SMILES |
CC(C1=C(C=CN=C1)Cl)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-(5-Methoxypyridin-3-yl)imidazo[1,2-b]pyridazin-2-amine](/img/structure/B12630527.png)
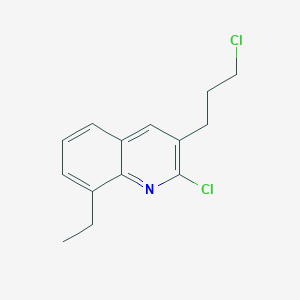
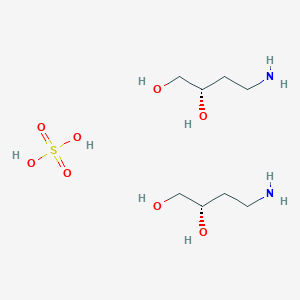
![(1S,11S,12R,16S)-11-benzoyl-14-(4-chlorophenyl)-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-13,15-dione](/img/structure/B12630557.png)
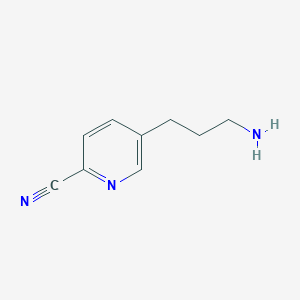
![5-(Bicyclo[2.2.1]hepta-2,5-dien-2-yl)-3-phenyl-1,2,4-oxadiazole](/img/structure/B12630567.png)

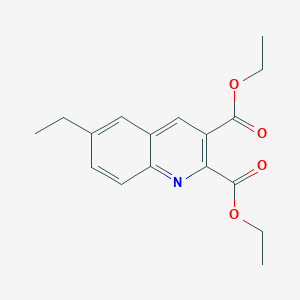
![(1Z)-N-[2-(Bromomethyl)-4-methoxyphenyl]-2,2-difluoroethanimidoyl chloride](/img/structure/B12630579.png)
![Tert-butyl 2-[(1-methoxy-2-methylpropan-2-yl)-(2,2,2-trifluoroacetyl)amino]-4-(4-methylpiperazin-1-yl)benzoate](/img/structure/B12630581.png)

